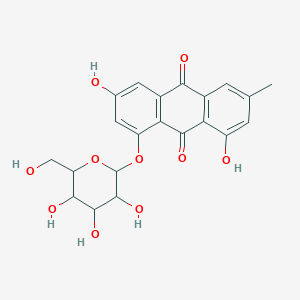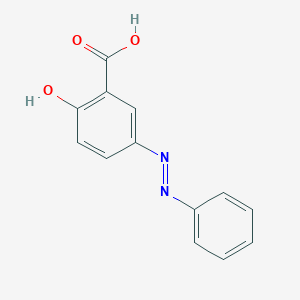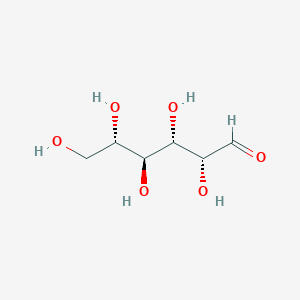
依帕乌丁
描述
科学研究应用
依帕立维在科学研究中具有广泛的应用:
化学: 用作研究核苷类似物及其化学性质的模型化合物。
生物学: 研究其对病毒复制的影响及其作为抗病毒剂的潜力。
医学: 探索其治疗疱疹病毒感染的治疗潜力。
工业: 用于抗病毒药物的开发以及作为药物研究中的参考标准。
生化分析
Biochemical Properties
Epervudine interacts with the DNA of herpes viruses, incorporating itself into the virus DNA . This incorporation changes the DNA’s conformation, making it more susceptible to nucleases
Cellular Effects
The primary cellular effect of Epervudine is its antiviral activity against herpes viruses . By incorporating into the virus DNA and changing its conformation, Epervudine increases the DNA’s sensitivity to nucleases This can disrupt the virus’s ability to replicate, thereby inhibiting its spread
Molecular Mechanism
Epervudine exerts its effects at the molecular level by incorporating into the DNA of herpes viruses . This incorporation changes the DNA’s conformation, making it more susceptible to nucleases
准备方法
合成路线和反应条件
依帕立维的合成通常涉及以下步骤:
起始原料: 合成从尿嘧啶开始,尿嘧啶是一种天然存在的核苷。
异丙基化: 尿嘧啶在嘧啶环的5位发生异丙基化。此步骤通常在碱(例如氢化钠)存在下使用异丙基卤化物来实现。
脱氧: 然后选择性地脱氧核糖部分的2’-羟基以形成2’-脱氧衍生物。这可以使用三乙基硅烷和三氟乙酸等试剂来完成。
纯化: 使用色谱技术纯化最终产物以获得纯依帕立维。
工业生产方法
依帕立维的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。连续流动化学和自动化合成等技术可用于提高效率。
化学反应分析
反应类型
依帕立维经历了几种类型的化学反应,包括:
取代反应: 5位的异丙基可以在适当条件下被其他烷基或芳基取代。
氧化和还原: 糖部分中的羟基可以被氧化形成酮或还原形成醇。
水解: 依帕立维可以在酸性或碱性条件下水解,生成其组成的糖和碱基成分。
常用试剂和条件
取代: 烷基卤化物、芳基卤化物、碱(例如氢化钠)。
氧化: 氧化剂如高锰酸钾或三氧化铬。
还原: 还原剂如氢化铝锂或硼氢化钠。
水解: 酸性(盐酸)或碱性(氢氧化钠)条件。
主要产物
取代: 依帕立维的各种烷基化或芳基化衍生物。
氧化: 从糖部分衍生的酮或醛。
还原: 从糖部分衍生的醇。
水解: 游离碱(5-异丙基尿嘧啶)和脱氧核糖。
作用机制
依帕立维通过在复制过程中掺入病毒DNA来发挥其抗病毒作用。这种掺入导致DNA构象发生变化,使其更容易被核酸酶降解。 改变的DNA结构抑制了病毒的进一步复制,从而降低了病毒载量和感染 .
相似化合物的比较
依帕立维与其他核苷类似物相比,例如:
阿昔洛韦: 另一种用于治疗疱疹病毒感染的抗病毒化合物。与依帕立维不同,阿昔洛韦缺乏糖部分,是一种鸟嘌呤类似物。
更昔洛韦: 与阿昔洛韦类似,但具有更广泛的活性谱,包括巨细胞病毒。
伐昔洛韦: 阿昔洛韦的前药,具有改善的生物利用度。
独特性
依帕立维的独特之处在于其在嘧啶环的5位上的异丙基,它通过改善其掺入病毒DNA以及随后的病毒复制抑制来增强其抗病毒活性。
结论
依帕立维是一种有效的抗病毒化合物,在科学研究和医学中具有重大应用。其独特的化学结构和作用机制使其成为抗击疱疹病毒感染的宝贵工具。持续的研究和开发可能会进一步扩展其治疗潜力和工业应用。
属性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUUXVYXSRZACJ-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208877 | |
| Record name | Epervudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60136-25-6 | |
| Record name | 5-Isopropyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epervudine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epervudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPERVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Epervudine metabolized and excreted from the body?
A1: While the specific metabolic pathways of Epervudine are not detailed in the provided studies, research using radiolabeled Epervudine in rats sheds light on its excretion. Following both oral and intravenous administration, rapid elimination is observed. Within a 24-hour period, approximately 50% of the administered dose is excreted in urine and 20% in feces []. This suggests that both renal and biliary routes contribute to Epervudine's elimination.
Q2: Has Epervudine demonstrated efficacy in treating herpes simplex virus infections?
A2: A clinical study compared the efficacy of topical Epervudine ointment (Hevizos) to acyclovir ointment (Zovirax) in treating recurrent labial herpes in 51 patients []. The study found no significant difference in the healing time of herpetic lesions between the two treatment groups. Interestingly, the relapse rate over a two-month period was numerically lower in the Epervudine group (20.8%) compared to the acyclovir group (44.4%), although this difference was not statistically significant [].
Q3: What analytical techniques are used to study Epervudine?
A3: High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify Epervudine concentrations in biological samples like serum []. This method has been validated for accuracy and precision, meeting the requirements for pharmacokinetic studies. Additionally, stability studies utilized HPLC to monitor Epervudine degradation and assess the stability of the ointment formulation under various conditions []. The use of radiolabeled (14C) Epervudine enabled researchers to track its absorption, distribution, and excretion in animal models [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)






![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)




